molecular formula C6H11NO3 B108327 N-(2-Hydroxyethyl)-3-oxobutanamide CAS No. 24309-97-5

N-(2-Hydroxyethyl)-3-oxobutanamide

Cat. No. B108327
CAS RN: 24309-97-5
M. Wt: 145.16 g/mol
InChI Key: CYLHYHWFVOHKMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07999015B2

Procedure details

Acetonitrile (825 g) and diketene (55.0 g) were introduced into a 5,000 mL four-necked flask, and the mixture was cooled so that the temperature in the flask was lowered to −5 to 0° C. Diketene and 2-aminoethanol were simultaneously added dropwise for 4 hours at a rate of 261.5 g/h and 190 g/h, respectively. In such a case, about 2 hours after the commencement of dropwise addition, the reaction system became uneven, causing stirring difficulty. Therefore, cooled acetonitrile (1,000 g) was further added thereto, and dropwise addition was continued under a suspended state. During the addition, cooling was conducted to maintain the temperature in the flask at −5 to 0° C. Thereafter, 25 g of 2-aminoethanol was added dropwise at a rate of 190 g/h. The resultant was heated to room temperature and aged for 12 hours. Then, while the mixture in the flask was heated to a temperature of 50° C., acetonitrile was removed under reduced pressure, and the resulting mixture was finally kept at a pressure of about 0.001 for 4 hours, to thereby produce about 1,850 g of 2-(acetoacetamido)ethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
55 g
Type
catalyst
Reaction Step Five
Quantity
825 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[O:6][C:4](=[O:5])[CH2:3]1.[NH2:7][CH2:8][CH2:9][OH:10]>C=C1OC(=O)C1.NCCO.C(#N)C>[C:4]([NH:7][CH2:8][CH2:9][OH:10])(=[O:5])[CH2:3][C:2]([CH3:1])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1CC(=O)O1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCO
Step Two
Name
Quantity
25 g
Type
catalyst
Smiles
NCCO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Five
Name
Quantity
55 g
Type
catalyst
Smiles
C=C1CC(=O)O1
Name
Quantity
825 g
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
causing stirring difficulty
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled so that the temperature in the flask
CUSTOM
Type
CUSTOM
Details
was lowered to −5 to 0° C
ADDITION
Type
ADDITION
Details
In such a case, about 2 hours after the commencement of dropwise addition
Duration
2 h
ADDITION
Type
ADDITION
Details
was further added
ADDITION
Type
ADDITION
Details
dropwise addition
ADDITION
Type
ADDITION
Details
During the addition
TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
The resultant was heated to room temperature and aged for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(CC(=O)C)(=O)NCCO
Measurements
Type Value Analysis
AMOUNT: MASS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.